![molecular formula C13H15NO5S B5548245 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

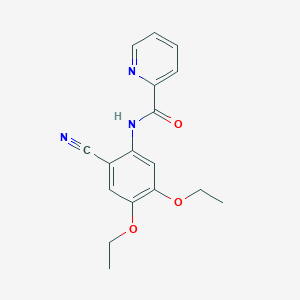

The synthesis of related compounds provides insights into methodologies that might be applicable to our compound of interest. For instance, the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves methylation processes and one-pot multicomponent synthesis, showcasing techniques that could be relevant for synthesizing complex molecules involving piperidine and dioxin structures (Krauze et al., 2004).

Molecular Structure Analysis

The molecular orientation and solid-state characterization of related compounds, like 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid), have been studied to understand their crystalline structure and hydrogen bonding. EDOTacid forms orthorhombic crystals, which are arranged into hydrogen-bonded dimers, illustrating the importance of hydrogen bonding in the solid-state packing of similar compounds (Subramanian et al., 2019).

Chemical Reactions and Properties

The reactivity of compounds structurally related to the target compound can be illustrated by studies on piperidine derivatives. For example, the synthesis and investigation of the stability of esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′-bipyridine-3′-carboxylic acids demonstrate the intricate chemical reactions these compounds undergo and their stability under various conditions (Kažoka et al., 2007).

Physical Properties Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride, a compound related to our chemical of interest, was analyzed using X-ray diffraction and computational methods, providing insights into the conformation and spatial arrangement of molecules, which are crucial for understanding the physical properties of these compounds (Szafran et al., 2007).

Chemical Properties Analysis

Research on the synthesis and antiradical activity of 5-acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid nitriles, including investigations into their electrochemical oxidation, provides valuable information on the chemical behavior and potential applications of compounds with similar structures (Tirzite et al., 2002).

Applications De Recherche Scientifique

C-H Functionalization and Redox-Annulations

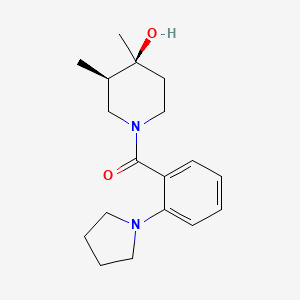

Cyclic amines, including piperidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by electrocyclization, demonstrating a method for synthesizing ring-fused pyrrolines. These compounds can be further oxidized to pyrroles or reduced to pyrrolidines, illustrating the compound's utility in diverse synthetic pathways (Kang et al., 2015).

Cardiovascular Activity and Electrochemical Oxidation

Nitriles of dihydropyridine carboxylic acid, obtained through methylation and one-pot multicomponent synthesis involving piperidine, have been studied for their cardiovascular activity and electrochemical oxidation properties. This research suggests potential applications in developing cardiovascular drugs and understanding their electrochemical properties (Krauze et al., 2004).

Solid-State Characterization of EDOTacid

EDOTacid, a comonomer for polymers, was analyzed for its crystalline solid-state packing and physical properties. Single-crystal X-ray diffraction, electron microscopy, and other techniques were employed to characterize its structure, providing insights into its application in material science, particularly for introducing hydrophilicity into copolymers (Subramanian et al., 2019).

Antiradical Activity of Dihydropyridine Derivatives

The synthesis and antiradical activity of dihydropyridine-3-carboxylic acid nitriles were explored. These compounds, synthesized through alkylation or condensation involving piperidine, showed significant antiradical properties. A specific derivative combining an antioxidant ionol part with a dihydropyridine ring demonstrated the highest activity, indicating its potential in antioxidant applications (Tirzite et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c15-12(14-3-1-8(2-4-14)13(16)17)11-10-9(7-20-11)18-5-6-19-10/h7-8H,1-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRDTHLWXGZYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=C3C(=CS2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)